An In-depth Technical Guide to 1-[1-(Methoxymethyl)cyclopentyl]methanamine: A Versatile Building Block for Drug Discovery
An In-depth Technical Guide to 1-[1-(Methoxymethyl)cyclopentyl]methanamine: A Versatile Building Block for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-[1-(Methoxymethyl)cyclopentyl]methanamine, a unique cycloalkylamine building block with significant potential in medicinal chemistry and drug development. The guide details its chemical identity, including its CAS number, molecular properties, and a proposed synthetic pathway. Furthermore, it explores the compound's potential applications as a scaffold in the design of novel therapeutics, supported by an analysis of its structural features. Safety protocols and handling procedures are also provided to ensure its effective and safe utilization in a research setting. This document is intended for researchers, chemists, and professionals in the field of drug development who are interested in leveraging novel chemical entities for the discovery of next-generation therapeutics.
Chemical Identity and Physicochemical Properties
1-[1-(Methoxymethyl)cyclopentyl]methanamine is a primary amine featuring a quaternary carbon center within a cyclopentyl ring, which is further functionalized with a methoxymethyl ether group. This combination of a constrained cycloalkyl scaffold, a flexible ether linkage, and a reactive primary amine makes it an attractive starting material for chemical library synthesis. The compound is most commonly available as its hydrochloride salt to improve stability and handling.
| Property | Value | Source |
| Chemical Name | (1-(Methoxymethyl)cyclopentyl)methanamine hydrochloride | [1] |
| CAS Number | 1255718-08-1 (for hydrochloride salt) | [1] |
| Molecular Formula | C₈H₁₈ClNO | [1] |
| Molecular Weight | 179.69 g/mol | [1] |
| Form | Solid | |
| SMILES | COCC1(CCCC1)CN.Cl | [1] |
| InChI Key | SCNYSYJSFFEXSN-UHFFFAOYSA-N | |
| MDL Number | MFCD18071224 | [1][2] |
Proposed Synthesis and Purification
Synthetic Workflow Overview
The proposed synthesis involves three key transformations:
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Cyanohydrin Formation and Etherification: Introduction of the nitrile and methoxymethyl functionalities.
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Grignard Reaction: Installation of the hydroxymethyl group.
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Reductive Amination: Conversion of the nitrile to the final primary amine.
Caption: Proposed synthetic workflow for 1-[1-(Methoxymethyl)cyclopentyl]methanamine.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(Methoxymethyl)cyclopentane-1-carbonitrile
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Rationale: This step introduces the one-carbon extension (which will become the aminomethyl group) and the methoxymethyl ether. Using trimethylsilyl cyanide (TMSCN) is a safer alternative to HCN for forming the cyanohydrin. The subsequent etherification protects the hydroxyl group and introduces the desired methoxymethyl moiety.
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Procedure:
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To a stirred solution of cyclopentanone (1.0 eq) in dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add trimethylsilyl cyanide (1.2 eq) followed by a catalytic amount of zinc iodide (ZnI₂).
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Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC for the disappearance of the starting material.
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Cool the reaction mixture back to 0 °C and add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) followed by the dropwise addition of methoxymethyl chloride (MOM-Cl) (1.5 eq).
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Stir the reaction at room temperature overnight.
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Quench the reaction with saturated aqueous NH₄Cl solution and extract the aqueous layer with DCM (3x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the target nitrile.
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Step 2: Reduction of the Nitrile to the Aldehyde
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Rationale: Diisobutylaluminium hydride (DIBAL-H) is a selective reducing agent that can reduce a nitrile to an aldehyde without over-reduction to the amine, which is crucial for the subsequent steps.
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Procedure:
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Dissolve the nitrile from the previous step (1.0 eq) in anhydrous toluene and cool to -78 °C under a nitrogen atmosphere.
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Add DIBAL-H (1.5 eq, 1.0 M solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.
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Stir at -78 °C for 3 hours.
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Quench the reaction by the slow addition of methanol, followed by saturated aqueous Rochelle's salt solution.
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Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
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Separate the layers and extract the aqueous phase with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude aldehyde, which can often be used in the next step without further purification.
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Step 3: Conversion to 1-[1-(Methoxymethyl)cyclopentyl]methanamine
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Rationale: This three-step sequence (mesylation, azide displacement, and reduction) is a reliable method for converting an alcohol to a primary amine, known as the Staudinger reaction, and avoids the direct reductive amination of the aldehyde which can sometimes lead to side products.
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Procedure:
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Dissolve the crude alcohol (1.0 eq) in DCM at 0 °C. Add triethylamine (Et₃N) (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.2 eq).
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Stir for 1 hour at 0 °C, then allow to warm to room temperature.
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Wash the reaction mixture with water and brine, then dry over Na₂SO₄ and concentrate to give the crude mesylate.
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Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (NaN₃) (3.0 eq). Heat the reaction to 80 °C and stir overnight.
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Cool the reaction, dilute with water, and extract with diethyl ether (3x). Wash the combined organic layers with brine, dry, and concentrate.
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Dissolve the crude azide in methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
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Monitor the reaction by TLC. Upon completion, filter the reaction through a pad of Celite, washing with methanol.
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Concentrate the filtrate to yield the crude amine. For the hydrochloride salt, dissolve the free base in diethyl ether and bubble HCl gas through the solution (or add a solution of HCl in ether) until precipitation is complete. Filter the solid and dry under vacuum.
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Potential Applications in Drug Discovery
While 1-[1-(Methoxymethyl)cyclopentyl]methanamine is not an active pharmaceutical ingredient itself, it serves as a valuable building block for creating more complex molecules with therapeutic potential. Its utility stems from its distinct structural features.
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Scaffold Rigidity and Vectorial Diversity: The cyclopentyl ring provides a rigid, three-dimensional scaffold that can position substituents in defined regions of space, which is critical for optimizing binding to biological targets. The primary amine and the ether oxygen offer two distinct vectors for further chemical modification.
Caption: Chemical derivatization potential of the core scaffold for therapeutic applications.
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Improved Physicochemical Properties: The incorporation of a cycloalkyl group can enhance metabolic stability and lipophilicity, which are key parameters in drug design. The methoxymethyl group can modulate solubility and provides a hydrogen bond acceptor.
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Analogue to Bioactive Amines: The methanamine moiety is a common feature in many centrally active agents. This compound could be used to synthesize analogues of known drugs to explore new intellectual property space or to improve pharmacokinetic profiles. For instance, related amine structures are found in compounds targeting G-protein coupled receptors (GPCRs) and ion channels.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed when handling 1-[1-(Methoxymethyl)cyclopentyl]methanamine and its hydrochloride salt.
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Hazard Identification:
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The hydrochloride salt is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).
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It carries the GHS07 pictogram and the signal word "Warning".
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The hazard statement associated with it is H302: Harmful if swallowed.[1]
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Recommended Handling Procedures:
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Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
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Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Wash hands thoroughly after handling.
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Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated place.
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Keep in a dark place under an inert atmosphere at room temperature.[1]
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Conclusion
1-[1-(Methoxymethyl)cyclopentyl]methanamine (CAS: 1255718-08-1 for the HCl salt) is a promising and versatile building block for medicinal chemistry. Its unique three-dimensional structure, combined with multiple points for chemical diversification, makes it an ideal candidate for the synthesis of novel compound libraries aimed at a wide range of biological targets. The proposed synthetic route offers a practical approach for its preparation in a laboratory setting. Adherence to appropriate safety protocols is essential for its handling and use. As the demand for novel chemical matter in drug discovery continues to grow, compounds like this will play a crucial role in the development of future therapeutics.
References
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LabSolutions. 1-[1-(Methoxymethyl)cyclopentyl]methanamine hydrochloride. [Link]
